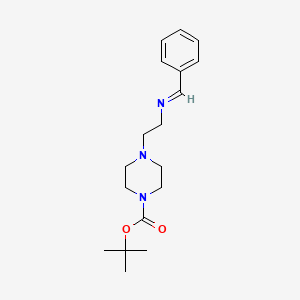
Tert-butyl 4-(2-(benzylideneamino)ethyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinecarboxylicacid,4-[2-[(phenylmethylene)amino]ethyl]-,1,1-dimethylethylester is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological and pharmacological activities The structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions, and a phenylmethylene group attached to the piperazine ring through an aminoethyl linkage
Preparation Methods
The synthesis of 1-Piperazinecarboxylicacid,4-[2-[(phenylmethylene)amino]ethyl]-,1,1-dimethylethylester can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Another approach involves the Ugi reaction, which is a multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the desired piperazine derivative . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-Piperazinecarboxylicacid,4-[2-[(phenylmethylene)amino]ethyl]-,1,1-dimethylethylester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as halides or amines. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction can yield amines or alcohols .
Scientific Research Applications
1-Piperazinecarboxylicacid,4-[2-[(phenylmethylene)amino]ethyl]-,1,1-dimethylethylester has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . In biology, it is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets. Additionally, it is used in the industry for the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxylicacid,4-[2-[(phenylmethylene)amino]ethyl]-,1,1-dimethylethylester involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The phenylmethylene group plays a crucial role in enhancing the binding affinity and specificity of the compound towards its targets .
Comparison with Similar Compounds
1-Piperazinecarboxylicacid,4-[2-[(phenylmethylene)amino]ethyl]-,1,1-dimethylethylester can be compared with other similar piperazine derivatives, such as 1-Piperazinecarboxylicacid,4-(4-piperidinyl)-,1,1-dimethylethylester and 1-Piperazinecarboxylicacid,4-[2-[(2-aminoethyl)amino]ethyl]-,1,1-dimethylethylester . These compounds share a common piperazine core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the phenylmethylene group in 1-Piperazinecarboxylicacid,4-[2-[(phenylmethylene)amino]ethyl]-,1,1-dimethylethylester makes it unique and potentially more effective in certain applications compared to its analogs .
Properties
Molecular Formula |
C18H27N3O2 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
tert-butyl 4-[2-(benzylideneamino)ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O2/c1-18(2,3)23-17(22)21-13-11-20(12-14-21)10-9-19-15-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3 |
InChI Key |
VCXXKIPONKADRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCN=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


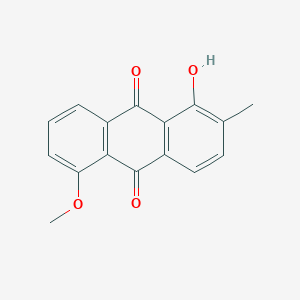
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro-](/img/structure/B13135726.png)

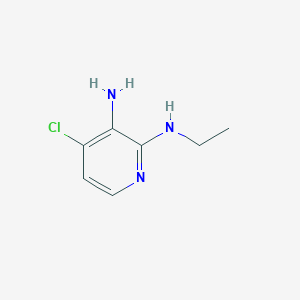

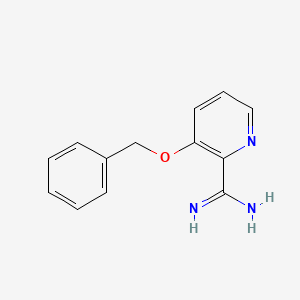
![5-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B13135746.png)

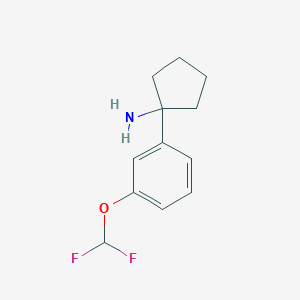
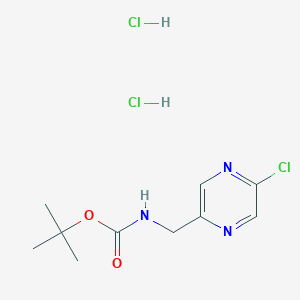
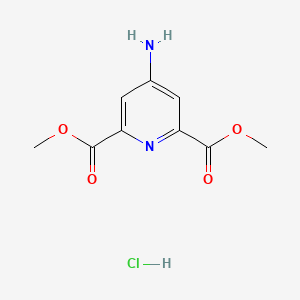
![8-Bromo-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B13135767.png)
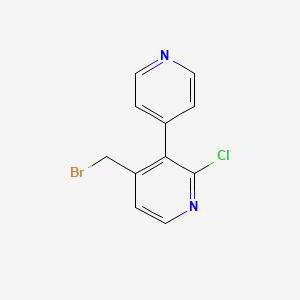
![3-Methyl-8-azaspiro[4.5]decan-1-amine 2hcl](/img/structure/B13135795.png)
